molecular formula C21H23Cl2F3N4O B5155968 [3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone

[3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B5155968
M. Wt: 475.3 g/mol
InChI Key: WXZKGKOOZBXROH-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound characterized by its unique structure, which includes chloro, chlorophenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization with chloro, chlorophenyl, and trifluoromethyl groups. The reaction conditions typically involve the use of solvents such as MIBK (methyl isobutyl ketone) and reagents like NBS (N-bromosuccinimide) and NCS (N-chlorosuccinimide) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like NBS and NCS. Reaction conditions often involve specific temperatures and solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development and biochemical studies .

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. Its interactions with specific molecular targets may lead to the development of new therapeutic agents .

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals, agrochemicals, and materials with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone lies in its combination of functional groups and its potential for diverse applications in scientific research and industry. Its structure allows for various chemical modifications, making it a versatile compound for multiple fields of study.

Properties

IUPAC Name

[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2F3N4O/c1-11-4-3-5-12(2)29(11)20(31)18-17(23)19-27-15(13-6-8-14(22)9-7-13)10-16(21(24,25)26)30(19)28-18/h6-9,11-12,15-16,27H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZKGKOOZBXROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=C(C=C4)Cl)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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